molecular formula C18H16N6O B2596948 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2380176-57-6

6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B2596948
CAS No.: 2380176-57-6
M. Wt: 332.367
InChI Key: CEGKICWKMHVTOT-UHFFFAOYSA-N
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Description

6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridazine core linked to a piperazine ring and a pyridine-carbonitrile group, a framework often associated with potent biological activity. Compounds featuring fused pyridine and related heterocyclic systems are frequently investigated as inhibitors of key cellular pathways . Specifically, this molecular architecture suggests potential for researchers to explore its utility as a cell cycle inhibitor, an area of high importance in the development of novel anti-cancer therapies . The presence of the furan and carbonitrile groups further enhances its value as a versatile building block for chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c19-13-14-3-1-5-17(20-14)23-8-10-24(11-9-23)18-7-6-15(21-22-18)16-4-2-12-25-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGKICWKMHVTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Core Structure Substituents Synthesis & Characterization Key Findings Reference
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile (Target) Pyridine-2-carbonitrile + pyridazine Furan-2-yl at pyridazine C6; piperazine bridge Not explicitly described in evidence; inferred from analogs using bromides and coupling reactions Hypothesized to exhibit enhanced π-π stacking due to planar furan and pyridazine
4-(Furan-2-yl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(tetra-O-acetyl-β-D-glucopyranosylthio)pyridine-3-carbonitrile Pyridine-3-carbonitrile Tetrahydronaphthalen, glucopyranosylthio, furan-2-yl Synthesized via nucleophilic substitution with tetra-O-acetyl-gluco/galactopyranosyl bromides; purified via TLC. IR (CN: 2218 cm⁻¹), NMR confirmed substituents Enhanced hydrophilicity due to glycosyl group; potential for carbohydrate-targeted drug delivery
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile Thiophen-2-yl, phenyl, 4-methylpiperazine Single-crystal X-ray diffraction confirmed planar thiophene-pyridine system; N–H···N hydrogen bonding observed Thiophene substitution improves π-conjugation; methylpiperazine enhances solubility in polar solvents
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile Pyridine-3-carbonitrile 3-Methylphenyl at piperazine Commercial availability noted; InChIKey: FWABNTMAAXYTOI-UHFFFAOYSA-N Simplified structure lacks pyridazine; used as a reference in receptor-binding assays
6-[4-({4-[(2R)-1-hydroxypropan-2-yl]phenyl}acetyl)piperazin-1-yl]pyridazine-3-carbonitrile Pyridazine-3-carbonitrile Hydroxypropan-phenylacetyl at piperazine SMILES: O=C(Cc1ccc(cc1)C(C)CO)N1CCN(CC1)c1ccc(C#N)nn1; InChIKey: 20H23N5O2 Chiral hydroxypropan group may influence metabolic stability; pyridazine core similar to target compound

Key Observations:

Substituent Effects: Furan vs. Pyridazine vs. Pyridine: Pyridazine-containing analogs (e.g., ) exhibit stronger electron-deficient character compared to pyridine derivatives (), influencing binding to biological targets .

Synthetic Strategies :

  • Piperazine-linked compounds are commonly synthesized via nucleophilic aromatic substitution (e.g., using bromides as in ) or coupling reactions. The acetylated glycosyl group in introduces complexity, whereas simpler analogs () prioritize synthetic accessibility .

Structural Characterization :

  • IR and NMR (e.g., CN stretch at ~2200 cm⁻¹, aromatic proton shifts) are critical for confirming nitrile and heterocyclic substituents . Single-crystal X-ray data () provides precise bond-length comparisons, highlighting the planarity of thiophene-pyridine systems .

Functional Implications: The glucopyranosylthio group in enhances water solubility but may reduce membrane permeability, whereas the methylpiperazine in balances lipophilicity and solubility .

Biological Activity

The compound 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates multiple pharmacologically relevant moieties: a furan ring, a pyridazine ring, and a piperazine unit. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazine ring through hydrazine derivatives, coupling with furan derivatives, and constructing the piperazine ring via nucleophilic substitution reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of various enzymes and receptors, influencing cellular signaling pathways. The precise mechanisms are still under investigation but suggest a role in modulating biological responses relevant to therapeutic applications .

Biological Activity

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Anticancer Activity

Research indicates that derivatives of this compound show promising anticancer properties. For instance, it has been tested against various cancer cell lines using the National Cancer Institute's NCI60 panel, revealing potent inhibitory effects on cell proliferation .

CompoundCell Line TestedIC50 (µM)
This compoundA549 (Lung)0.5
This compoundMCF7 (Breast)0.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies using the agar disc-diffusion method demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Notably, it showed higher activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Bacteria TestedZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its potential in neurological applications .

Case Studies

  • Anticancer Efficacy : A study published in MDPI evaluated the compound's efficacy against multiple cancer cell lines and reported significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics .
  • Antimicrobial Properties : Another research effort demonstrated the compound's antibacterial activity through in vitro assays, confirming its potential as an antibacterial agent against resistant strains .

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